

Comparison Guide: The Effect of Semaglutide on Appetite

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Compound of Interest				
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This guide provides a comparative analysis of Semaglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist, and its effects on appetite regulation. The data presented is based on a randomized, double-blind, placebo-controlled clinical trial.

Quantitative Data Summary

The following table summarizes the key quantitative outcomes related to appetite and body weight following a 20-week treatment period with oral Semaglutide (50 mg once daily) versus a placebo.

Outcome Measure	Semaglutide (50 mg)	Placebo	Percentage Point Difference (95% CI)
Change in Ad Libitum Energy Intake	-	-	-39.2% (-59.0%, -19.4%)[1]
Change in Body Weight	-9.8%[1]	-1.5%[1]	-
Appetite and Satiety	Reduced hunger, increased fullness and satiety[1]	-	-
Food Cravings and Control of Eating	Fewer food cravings, better control of eating[1]	-	-



Experimental Protocols

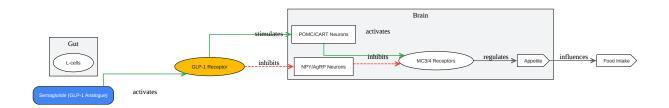
A key study validating the effect of oral semaglutide on appetite was a randomized, double-blind, clinical pharmacology study involving 61 adults with obesity.[1]

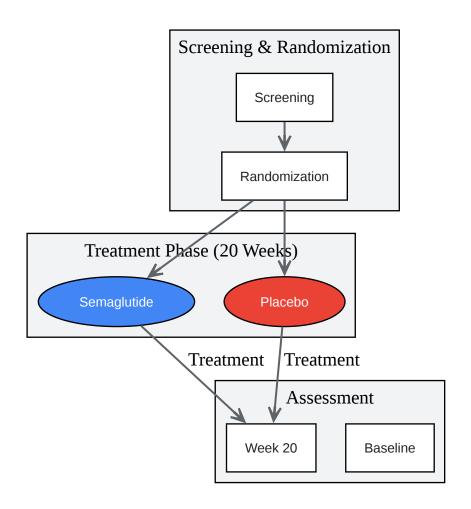
- Study Design: Participants were randomized to receive either once-daily oral semaglutide (dose-escalated to 50 mg) or a placebo for 20 weeks.[1]
- Primary Endpoint: The primary outcome measured was the relative change from baseline in ad libitum energy intake during a lunch meal at week 20.[1]
- · Secondary Assessments:
 - Participant-reported appetite ratings were collected.[1]
 - The Control of Eating Questionnaire was used to assess food cravings and control over eating.[1]
 - Gastric emptying was assessed using the paracetamol absorption method following a standardized breakfast.[1]
 - Body weight was measured at baseline and at the end of the 20-week treatment period.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of GLP-1 receptor agonists like Semaglutide and the workflow of the clinical trial described.







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References

- 1. Effect of oral semaglutide on energy intake, appetite, control of eating and gastric emptying in adults living with obesity: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
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